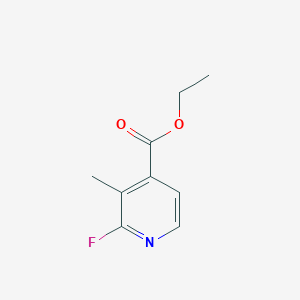
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-methylpyridine-4-carboxylate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, starting from 2-chloro-3-methylpyridine-4-carboxylate, the chlorine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The choice of fluorinating agents and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), phase-transfer catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of herbicides, insecticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methyl and ethyl ester groups, making it less complex.
3-Methylpyridine: Does not contain the fluorine atom or the ester group.
Ethyl 2-methylpyridine-4-carboxylate: Similar structure but without the fluorine atom.
Uniqueness
Ethyl 2-fluoro-3-methylpyridine-4-carboxylate is unique due to the combination of the fluorine atom, methyl group, and ethyl ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
MGBCETJUFJZWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



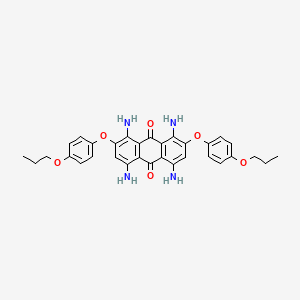

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
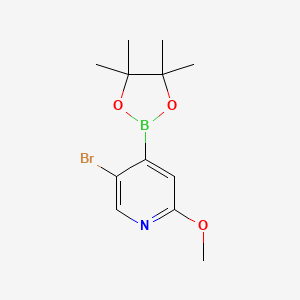
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
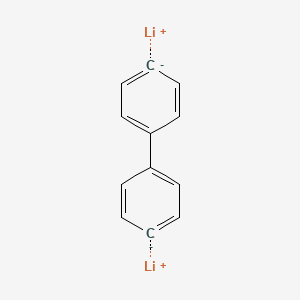
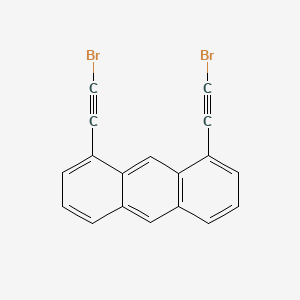
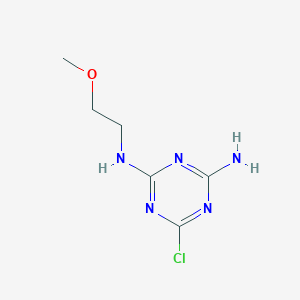
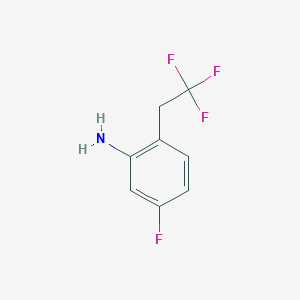
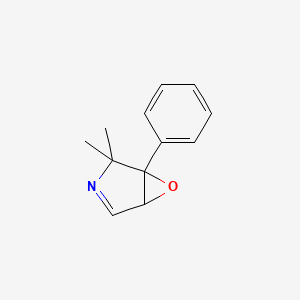
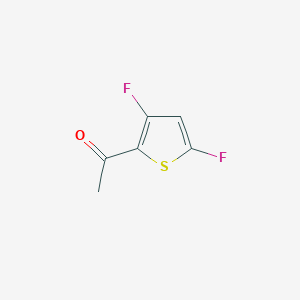
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
